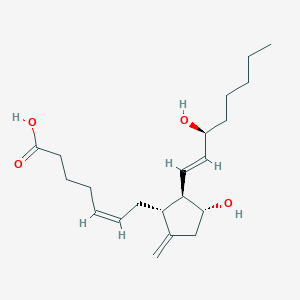

9-Deoxy-9-Methylen-Prostaglandin E2

Übersicht

Beschreibung

9-deoxy-9-methylene Prostaglandin E2: is a stable, isosteric analog of Prostaglandin E2. This compound retains the biological profile of Prostaglandin E2 but with fewer side effects. It is known for its ability to decrease blood pressure in rats and stimulate the gerbil colon and primate uterus with the same potency as Prostaglandin E2 .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird 9-Deoxy-9-Methylen-Prostaglandin E2 als Modellverbindung verwendet, um die Reaktivität und Stabilität von Prostaglandin-Analoga zu untersuchen. Es wird auch bei der Synthese anderer Prostaglandin-Derivate verwendet .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die physiologischen Wirkungen von Prostaglandinen zu untersuchen. Es ist besonders nützlich bei der Untersuchung der Mechanismen der Blutdruckregulation und der gastrointestinalen Motilität .

Medizin: In der Medizin wird this compound auf seine potenziellen therapeutischen Anwendungen hin untersucht. Es wird auf seine Fähigkeit untersucht, den Blutdruck zu senken und die Kontraktion der glatten Muskulatur zu stimulieren, was Auswirkungen auf die Behandlung von Bluthochdruck und gastrointestinalen Erkrankungen haben könnte .

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung neuer Medikamente eingesetzt, die auf Prostaglandin-Rezeptoren abzielen. Es wird auch bei der Herstellung von Prostaglandin-basierten Medikamenten verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Prostaglandin-Rezeptoren. Die Verbindung bindet an diese Rezeptoren und aktiviert Signalwege, die zu verschiedenen physiologischen Wirkungen führen. Zu den primären molekularen Zielstrukturen gehören die Prostaglandin E2-Rezeptoren, die an der Regulation des Blutdrucks und der Kontraktion der glatten Muskulatur beteiligt sind .

Wirkmechanismus

Target of Action

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of Prostaglandin E2 . It retains the biological profile of Prostaglandin E2 with fewer side effects . In the rat, 9-deoxy-9-methylene Prostaglandin E2 is equipotent to Prostaglandin E2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as Prostaglandin E2 .

Mode of Action

It is known to mimic the effects of prostaglandin e2, a potent vasodilator and smooth muscle contractor . This suggests that 9-deoxy-9-methylene Prostaglandin E2 may interact with the same receptors and signaling pathways as Prostaglandin E2.

Biochemical Pathways

The biochemical pathways affected by 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those affected by Prostaglandin E2. Prostaglandin E2 is known to play a role in a variety of physiological processes, including inflammation, fever, and pain perception, as well as the regulation of blood pressure and gastrointestinal motility .

Pharmacokinetics

It is known to be a stable analog of prostaglandin e2, suggesting that it may have similar absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those of Prostaglandin E2, given their structural and functional similarities . This includes vasodilation, contraction of smooth muscle, and potentially other effects related to the physiological roles of Prostaglandin E2.

Action Environment

The action, efficacy, and stability of 9-deoxy-9-methylene Prostaglandin E2 are likely to be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Deoxy-9-Methylen-Prostaglandin E2 beinhaltet die Modifikation der Prostaglandin E2-StrukturDies wird typischerweise durch eine Reihe organischer Reaktionen erreicht, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird üblicherweise in einem mehrstufigen Verfahren synthetisiert, beginnend mit kommerziell erhältlichen Vorläufern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Methylengruppe zu verschiedenen oxidierten Derivaten oxidiert werden kann.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Doppelbindungen in der Verbindung zu modifizieren, was zur Bildung reduzierter Derivate führt.

Substitution: Die Methylengruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln und Nukleophilen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 9-Deoxy-9-Methylen-Prostaglandin E2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Prostaglandin E2: Die Stammverbindung, bekannt für ihre große Bandbreite an biologischen Aktivitäten.

9-Deoxy-9-Methylen-16,16-Dimethyl-Prostaglandin E2: Ein starkes Analogon mit einer verlängerten Halbwertszeit in vivo.

Einzigartigkeit: 9-Deoxy-9-Methylen-Prostaglandin E2 ist einzigartig aufgrund seiner Stabilität und reduzierten Nebenwirkungen im Vergleich zu Prostaglandin E2. Es behält die biologische Aktivität von Prostaglandin E2 bei, jedoch mit weniger Nebenwirkungen, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .

Eigenschaften

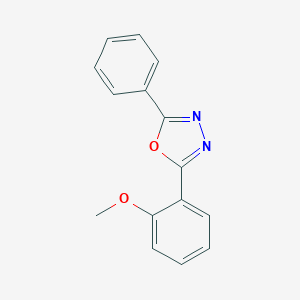

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEJXDXJUFQESA-DLMPNJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-32-9 | |

| Record name | 9-Deoxy-9-methylene-PGF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?

A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.

Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?

A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)